molecular formula C29H19NO5 B4044368 2-oxo-1,2-diphenylethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

2-oxo-1,2-diphenylethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B4044368
M. Wt: 461.5 g/mol
InChI Key: JUBQHZBZNMRFAY-UHFFFAOYSA-N
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Description

2-oxo-1,2-diphenylethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a useful research compound. Its molecular formula is C29H19NO5 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.12632271 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds with structural similarities to the query molecule have been synthesized and characterized for their antimicrobial and antioxidant capabilities. For example, benzofuranyl esters, which share a complexity in molecular structure, have shown significant antimicrobial ability against various strains and notable antioxidant activities through different assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays (C. S. Chidan Kumar et al., 2015).

Radical Scavenging Potency

The radical scavenging potency of certain compounds, particularly those featuring benzofuran-2-yl and oxoethyl benzoate groups, indicates their potential in contributing to antioxidant properties. These compounds were evaluated through various assays, demonstrating their effectiveness in scavenging reactive oxygen species (Li Yee Then et al., 2017).

Optical Storage and Photoinduced Birefringence

Research has also explored the applications of compounds with benzoyl and azo groups in reversible optical storage technologies. These studies have focused on the synthesis of polymers that can undergo photoinduced changes in their optical properties, demonstrating potential applications in data storage and photonic devices (X. Meng et al., 1996).

Polymer Science for Biomedical Applications

Polymer science research has incorporated oxazoline and related compounds for developing new types of biomedical polymers. These studies include the synthesis of polymers for drug delivery systems, demonstrating the relevance of such compounds in medical and pharmaceutical research (Z. Kroneková et al., 2016).

Corrosion Inhibition

Further extending the application scope, derivatives of xanthenes have been theoretically studied and experimentally validated for their effectiveness as corrosion inhibitors in acidic media. This research highlights the potential of structurally related compounds in industrial applications, protecting metals against corrosion (N. Arrousse et al., 2021).

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) 4-(1,3-dioxoisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19NO5/c31-25(19-9-3-1-4-10-19)26(20-11-5-2-6-12-20)35-29(34)21-15-17-22(18-16-21)30-27(32)23-13-7-8-14-24(23)28(30)33/h1-18,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBQHZBZNMRFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-oxo-1,2-diphenylethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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2-oxo-1,2-diphenylethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Reactant of Route 3
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2-oxo-1,2-diphenylethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Reactant of Route 4
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2-oxo-1,2-diphenylethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
2-oxo-1,2-diphenylethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Reactant of Route 6
Reactant of Route 6
2-oxo-1,2-diphenylethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.